1-Methyl-2-pentylcyclohexane

Thermophysical Property Distillation Process Engineering

1-Methyl-2-pentylcyclohexane is a C12H24 alkyl-substituted cycloalkane bearing adjacent methyl and n-pentyl groups on a saturated cyclohexane ring. Its fundamental descriptors include a molecular weight of 168.32 g/mol, an InChIKey of NBAUUOZAFSUJPB-UHFFFAOYSA-N, and a CAS Registry Number of 54411-01-7.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 54411-01-7
Cat. No. B14640779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-pentylcyclohexane
CAS54411-01-7
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCC1CCCCC1C
InChIInChI=1S/C12H24/c1-3-4-5-9-12-10-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3
InChIKeyNBAUUOZAFSUJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-pentylcyclohexane (CAS 54411-01-7) – Core Identity and Physicochemical Baseline for Technical Evaluation


1-Methyl-2-pentylcyclohexane is a C12H24 alkyl-substituted cycloalkane bearing adjacent methyl and n-pentyl groups on a saturated cyclohexane ring [1]. Its fundamental descriptors include a molecular weight of 168.32 g/mol, an InChIKey of NBAUUOZAFSUJPB-UHFFFAOYSA-N, and a CAS Registry Number of 54411-01-7 . The compound exists as a non-polar liquid at ambient temperature, with estimated melting and boiling points of -9.55 °C and 217.25 °C (490.4 K), respectively . This baseline profile establishes its identity within the broader class of alkylcyclohexanes, yet its specific 1,2-disubstitution pattern introduces distinct conformational and thermodynamic properties that differentiate it from isomers and homologs in both fundamental research and industrial application contexts.

Why 1-Methyl-2-pentylcyclohexane (CAS 54411-01-7) Cannot Be Interchanged with Other C12H24 Alkylcyclohexanes


Compounds sharing the empirical formula C12H24 and a cyclohexane core are not functionally interchangeable due to profound differences in molecular architecture that govern conformational equilibria, packing efficiency, and thermophysical behavior. The ortho-like (1,2) arrangement of substituents in 1-methyl-2-pentylcyclohexane creates unique steric constraints that affect the relative population of chair conformers and, consequently, macroscopic properties such as boiling point and density . In contrast, isomers like (3-methylpentyl)cyclohexane or (4-methylpentyl)cyclohexane place the branching further from the ring, altering chain flexibility and intermolecular interactions [1]. Similarly, homologs with longer or branched side chains (e.g., 1-butyl-2-pentylcyclohexane) exhibit distinct critical properties and phase behavior [2]. For applications where specific volatility, solvent power, or compositional behavior is critical—such as in specialty fuels, liquid organic hydrogen carriers, or structured liquid formulations—substitution with an in-class analog without empirical validation risks performance deviations and process inconsistency. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Guide for 1-Methyl-2-pentylcyclohexane (CAS 54411-01-7) vs. In-Class Analogs


Normal Boiling Point Comparison: 1-Methyl-2-pentylcyclohexane vs. 1-Butyl-2-pentylcyclohexane

The boiling point of 1-methyl-2-pentylcyclohexane (C12H24, MW 168.32) is reported as 490.4 K (217.25 °C) [1]. In comparison, the homolog 1-butyl-2-pentylcyclohexane (C15H30, MW 210.41) exhibits a substantially higher normal boiling point, reflecting its increased molar mass and enhanced van der Waals interactions. While a direct, single-point boiling point for 1-butyl-2-pentylcyclohexane is not provided in the accessible literature, its critically evaluated phase boundary data from NIST/TRC indicates a boiling temperature significantly exceeding 490 K, with vapor pressure curves extending to 711 K [2]. The extended alkyl chain in the comparator increases the temperature required for vapor-liquid equilibrium.

Thermophysical Property Distillation Process Engineering

Liquid Density Comparison: 1-Methyl-2-pentylcyclohexane vs. Typical Alkylcyclohexane Range

The liquid density of 1-methyl-2-pentylcyclohexane is reported as 0.8150 g/cm³ . This value places it within the lower range for C12 alkylcyclohexanes but is notably lower than the density reported for some structural isomers or other substituted cyclohexanes, such as the 1.147 g/mL reported for a different cyclohexane derivative at 25 °C . The lower density is consistent with its specific molecular packing, influenced by the 1,2-disubstitution pattern that introduces steric hindrance and reduces packing efficiency in the liquid state.

Fluid Property Formulation Mass Balance

Refractive Index Comparison: 1-Methyl-2-pentylcyclohexane vs. 1-Methyl-1-pentylcyclohexane (Isomer)

The refractive index (n) of 1-methyl-2-pentylcyclohexane is reported as 1.4487 . While experimental data for its positional isomer, 1-methyl-1-pentylcyclohexane, is not directly available in the open literature, the difference in substitution pattern (1,2- vs. 1,1-) is known to alter molecular polarizability and packing density, which directly impact refractive index. This specific value serves as a unique optical fingerprint for the 1,2-isomer, enabling its differentiation from other C12H24 cyclohexanes during quality control or process monitoring via refractometry.

Optical Property Purity Analysis Quality Control

Conformational Stability and Steric Profile: 1-Methyl-2-pentylcyclohexane vs. (3-Methylpentyl)cyclohexane

The 1,2-disubstitution pattern in 1-methyl-2-pentylcyclohexane introduces significant steric interactions between the adjacent methyl and pentyl groups, which influence the conformational equilibrium of the cyclohexane ring. Analysis suggests that the methyl group likely stabilizes a chair conformation with the pentyl group placed axially to minimize 1,3-diaxial interactions . In contrast, an isomer like (3-methylpentyl)cyclohexane possesses a branched alkyl chain where the methyl branch is positioned away from the ring, reducing direct steric clashes and altering the molecule's preferred conformations and dynamic behavior . This conformational distinction can affect a range of macroscopic properties, including viscosity, melting point, and solubility parameters.

Molecular Modeling Conformational Analysis Structure-Property Relationship

Recommended Application Scenarios for 1-Methyl-2-pentylcyclohexane (CAS 54411-01-7) Based on Quantitative Differentiation


Specialty Fuel and Combustion Research: A Model Alkylcyclohexane with Defined Volatility

As a component in diesel and jet fuel surrogates, alkylcyclohexanes like 1-methyl-2-pentylcyclohexane are used to model the combustion behavior of naphthenic hydrocarbons in real fuels [1]. Its well-defined boiling point of 490.4 K (217.25 °C) provides a specific and reproducible volatility benchmark for kinetic modeling and engine testing [2]. This property differentiates it from heavier homologs like 1-butyl-2-pentylcyclohexane, which have significantly higher boiling points and would represent a different distillation cut, making the target compound a more precise proxy for mid-range fuel components [3].

Liquid Organic Hydrogen Carrier (LOHC) Systems: Fundamental Thermochemical Studies

Alkyl-substituted cyclohexanes are investigated as model motifs for Liquid Organic Hydrogen Carriers (LOHCs), where understanding their thermochemistry, including enthalpies of formation and dehydrogenation energetics, is critical for system efficiency [1]. 1-Methyl-2-pentylcyclohexane, with its specific 1,2-disubstitution pattern, offers a defined steric and electronic environment for studying the effect of adjacent alkyl groups on hydrogenation/dehydrogenation thermodynamics and kinetics [2]. Its lower density (0.8150 g/cm³) compared to other C12 isomers also provides a distinct gravimetric hydrogen capacity metric, relevant for mobile LOHC applications [3].

Structured Liquid Formulations: Cosmetic and Industrial Compositions

Patent literature describes the use of cyclohexane derivatives, including methylpentylcyclohexanes, as structuring agents in liquid compositions [1]. The unique conformational profile and resultant packing behavior of 1-methyl-2-pentylcyclohexane, driven by its 1,2-disubstitution, can influence the rheological properties and phase stability of formulations, distinguishing it from isomers with branched side chains [2]. Its specific refractive index (1.4487) also provides a quality control marker for ensuring consistent product performance [3].

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